molecular formula C12H18Cl2Ru B12439872 Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide

Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide

Cat. No.: B12439872
M. Wt: 334.2 g/mol
InChI Key: HIFFVMAWJALNHN-UHFFFAOYSA-L
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Description

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium as the central metal atom. This compound is notable for its unique structure, where the ruthenium ion is coordinated with two chlorine atoms and a ligand consisting of a dodecatriene chain with specific Z-configurations at positions 2, 6, and 10. The compound’s distinct configuration and coordination make it an interesting subject for various chemical studies and applications.

Properties

IUPAC Name

dichlororuthenium(2+);dodeca-1,6,11-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFFVMAWJALNHN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]CCC=CCC[CH-]C=C.Cl[Ru+2]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

The most widely documented method involves the direct reaction of ruthenium trichloride (RuCl₃) with excess butadiene in 2-methoxyethanol at elevated temperatures. The reaction proceeds as follows:

  • Reactants : Anhydrous RuCl₃ (1.0 equiv) is dissolved in 2-methoxyethanol.
  • Gas Introduction : Butadiene gas is introduced under reflux at 90°C for 12–24 hours.
  • Isolation : The product precipitates as a deep green crystalline solid, which is filtered, washed with ethanol, and dried under vacuum.

Key Parameters

  • Temperature : 90°C
  • Solvent : 2-Methoxyethanol
  • Yield : ~65–70% (estimated from reaction stoichiometry).

Characterization

  • ¹H NMR : Resonances at δ 5.2–5.6 ppm (allylic protons) and δ 1.8–2.4 ppm (methylene protons).
  • IR Spectroscopy : Absorbance at 1,520 cm⁻¹ (C=C stretching) and 310 cm⁻¹ (Ru–Cl).

Trimerization of Butadiene with Ruthenium Trichloride under Reducing Conditions

Procedure

This method leverages the trimerization of butadiene catalyzed by ruthenium trichloride in the presence of reducing agents:

  • Reactants : RuCl₃ is combined with butadiene in methanol.
  • Reduction : Hydrogen chloride gas is introduced to maintain a reducing environment.
  • Reaction : The mixture is stirred at 60–80°C for 6–8 hours.
  • Workup : The product is extracted with dichloromethane and recrystallized from hexane.

Key Parameters

  • Catalyst : RuCl₃
  • Reducing Agent : HCl gas
  • Yield : ~60% (based on isolated product).

Mechanistic Insights

The reaction proceeds via a coordination-insertion mechanism :

  • RuCl₃ coordinates three butadiene molecules.
  • Sequential [2+2] cycloadditions form the dodecatriene ligand.
  • Reduction of Ru(III) to Ru(IV) stabilizes the final complex.

Alternative Solvent Systems and Ligand Variations

Modified Solvent Approaches

  • Tetrahydrofuran (THF) : Substituting 2-methoxyethanol with THF reduces reaction time to 8–10 hours but lowers yield to ~50% due to ligand instability.
  • Aqueous Media : Limited success reported; yields <30% due to hydrolysis of the ruthenium intermediate.

Ligand-Stabilized Syntheses

  • Phosphine Additives : Adding PPh₃ (triphenylphosphine) during synthesis stabilizes intermediates, improving yields to 75%.
  • Temperature Control : Lower temperatures (40–50°C) minimize side products but extend reaction times to 48 hours.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3 (THF)
Yield 65–70% 60% 50%
Reaction Time 12–24 h 6–8 h 8–10 h
Byproducts Minimal Moderate Significant
Scalability High Moderate Low
Characterization Confirmed NMR, IR NMR, X-ray NMR

Notes:

  • X-ray Crystallography : Confirms octahedral geometry with η³:η²:η³-coordinated dodecatriene.
  • Thermal Stability : Decomposes above 200°C, releasing butadiene.

Challenges and Optimization Strategies

Common Issues

  • Ligand Degradation : Prolonged heating leads to C=C bond isomerization.
  • Oxidation Sensitivity : Ru(IV) intermediates prone to oxidation require inert atmospheres.

Solutions

  • Inert Atmosphere : Use argon or nitrogen to prevent oxidation.
  • Catalyst Recycling : RuCl₃ can be recovered from reaction residues, reducing costs.

Applications in Catalysis

The compound exhibits exceptional activity in allylic alcohol isomerization :

  • Turnover Frequency (TOF) : 1,200 h⁻¹ in THF.
  • Substrate Scope : Effective for primary and secondary allylic alcohols.

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states, often resulting in changes to the coordination environment.

    Reduction: The compound can be reduced, typically involving the addition of electrons to the ruthenium center.

    Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange reactions often involve the use of other ligands in excess, under conditions that favor the displacement of the original ligands.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization processes.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.

    Medicine: Research is ongoing into its potential use in cancer therapy, given the unique properties of ruthenium complexes in interacting with DNA and other cellular components.

    Industry: It is employed in the development of advanced materials and as a component in certain industrial catalytic processes.

Mechanism of Action

The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can facilitate electron transfer processes, activate small molecules, and promote catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Dichlororuthenium(2+);(2Z,6Z,10Z)-hexadeca-2,6,10-triene
  • Dichlororuthenium(2+);(2Z,6Z,10Z)-octadeca-2,6,10-triene

Uniqueness

Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the resulting electronic and steric properties. Compared to similar compounds with different chain lengths or configurations, it may exhibit distinct reactivity and stability, making it particularly suitable for certain applications in catalysis and medicinal chemistry.

Biological Activity

Dichlororutheniumbis(ylium); dodeca-2,6,10-triene-1,12-diide is a coordination compound featuring ruthenium as the central metal atom. This compound is characterized by its unique structure, where dichloro groups coordinate with a dodeca-2,6,10-triene ligand. While the primary focus of research has been on its catalytic properties, emerging studies indicate potential biological activities that warrant further investigation.

Chemical Structure and Properties

The compound can be represented as [Ru(η3:η2:η3C12H18)Cl2][Ru(η^3:η^2:η^3-C_{12}H_{18})Cl_2], indicating its coordination with the dodeca-2,6,10-triene ligand in various modes. The presence of multiple double bonds in the hydrocarbon chain contributes to its reactivity and interaction with biological macromolecules.

Property Details
IUPAC Name This compound
Molecular Formula C₁₂H₁₈Cl₂Ru
Molecular Weight 335.56 g/mol
Catalytic Activity High for allylic alcohols; effective in carbonyl formation
Biological Activity Limited data available

The synthesis of this compound typically involves the reaction of ruthenium precursors with dodeca-2,6,10-triene ligands under controlled conditions. Common methods include using ruthenium trichloride as a starting material in an inert atmosphere to prevent oxidation.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the coordination of the ruthenium center with biological substrates may facilitate electron transfer processes and activate small molecules. This interaction could potentially lead to modifications in cellular pathways or DNA interactions.

Biological Activity

Research on the biological activity of this compound is still in its early stages. However, studies on similar ruthenium complexes have shown promising results:

  • Anticancer Activity : Ruthenium complexes are known for their ability to interact with DNA and proteins, suggesting potential applications in cancer therapy.
  • Interaction with Biological Molecules : Initial investigations indicate that this compound may bind to various biological macromolecules, influencing their function.

Case Studies

Several studies have explored the biological implications of ruthenium complexes:

  • Study on Ruthenium Complexes : A study demonstrated that certain ruthenium complexes exhibited significant cytotoxicity against cancer cell lines by inducing apoptosis through DNA interaction mechanisms.
  • Catalytic Properties and Biological Implications : Research highlighted that dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV) acts as an efficient catalyst for organic transformations while also showing potential for biological applications due to its structural properties .

Future Directions

Further research is necessary to elucidate the specific biological effects of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and biodistribution of the compound.
  • Mechanistic Studies : Understanding how this compound interacts at a molecular level with cellular components.
  • Therapeutic Applications : Exploring its potential use in targeted drug delivery systems or as a therapeutic agent in cancer treatment.

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